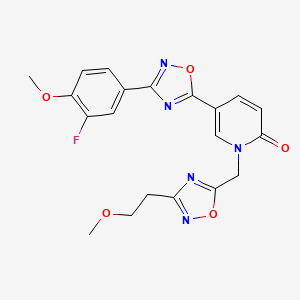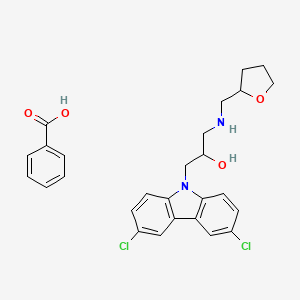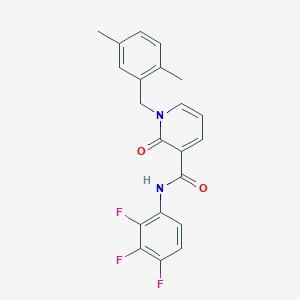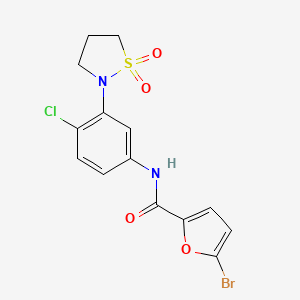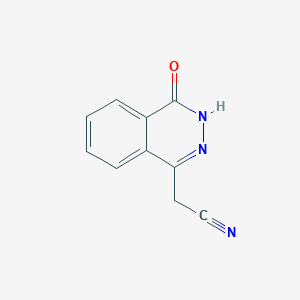![molecular formula C19H21N3O4S B2766345 N-(3-acetylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2320853-35-6](/img/structure/B2766345.png)
N-(3-acetylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The molecule appears to be a complex organic compound, likely used in advanced chemistry or pharmacology research. It contains several functional groups, including an acetylphenyl group, a dioxidotetrahydrothiophenyl group, and a tetrahydrocyclopenta[c]pyrazole group. These groups suggest that the molecule may have interesting chemical properties and potential applications.
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecule’s structure, as indicated by its name, is quite complex. It includes a pyrazole ring, which is a type of aromatic organic compound, and a cyclopentane ring, which is a type of cycloalkane. It also includes several other functional groups.Chemical Reactions Analysis
The types of reactions this molecule can undergo would depend on the specific functional groups present in the molecule. For example, the acetyl group could potentially undergo nucleophilic acyl substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this molecule would depend on the specific functional groups present. For example, the presence of the acetyl group could influence the molecule’s polarity and solubility.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Pyrazole derivatives are synthesized and characterized using various chemical analyses, including FT-IR, NMR (1H and 13C), MS, and UV–visible spectra. These compounds often exhibit complex crystal structures and are analyzed for their molecular geometries and electronic structures using ab initio methods, HF, and DFT/B3LYP functional. Such studies are crucial for understanding the chemical properties and potential applications of these compounds in materials science and pharmaceutical research (Kumara et al., 2018).
Antimicrobial Activity
Several pyrazole-1-carboxamide derivatives have been synthesized and tested for their antimicrobial activities. These studies aim to discover new compounds with potent antibacterial and antifungal properties, which are critical in developing new medications to combat resistant microbial strains (Sharshira & Hamada, 2011).
Molecular Interaction Studies
Research into the molecular interactions of pyrazole derivatives with specific receptors, such as the CB1 cannabinoid receptor, provides insights into the design of selective antagonists for therapeutic purposes. These studies involve conformational analysis and pharmacophore modeling to understand how these compounds interact at the molecular level, offering a foundation for drug discovery and development (Shim et al., 2002).
Cytotoxicity and Antitumor Activities
The synthesis of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives and their evaluation for cytotoxic and antitumor activities against various cancer cell lines indicate the potential of these compounds as anticancer agents. Such studies are vital for identifying new therapeutic agents that could lead to effective cancer treatments (Hassan et al., 2014).
Antifungal and Insecticidal Activities
Research into pyrazoline derivatives incorporating beta-methoxyacrylate pharmacophores has shown promising fungicidal and insecticidal activities. These studies are essential for developing new pesticides and fungicides that can be used in agriculture to protect crops from pests and diseases (Zhao et al., 2008).
Safety And Hazards
As with any chemical compound, handling this molecule would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information.
Direcciones Futuras
The potential applications and future directions for this molecule would depend on its specific physical and chemical properties, as well as any biological activity it might have.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-12(23)13-4-2-5-14(10-13)20-19(24)18-16-6-3-7-17(16)21-22(18)15-8-9-27(25,26)11-15/h2,4-5,10,15H,3,6-9,11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMYJNMDHVHWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

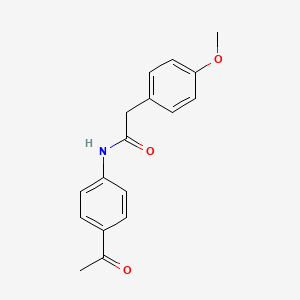
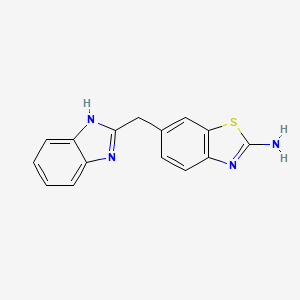
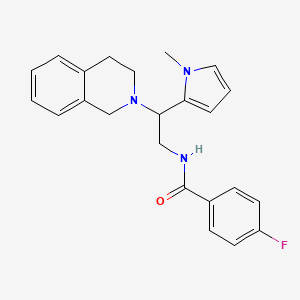
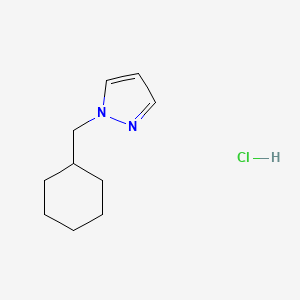
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2766269.png)
![1,3-Dimethyl-8-{[4-benzylpiperidyl]methyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2766272.png)
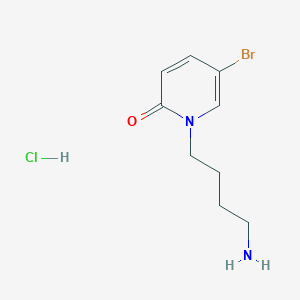
![2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2766276.png)
![2-Ethyl-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2766277.png)
